![molecular formula C13H11N3O3S B2433091 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034374-80-4](/img/structure/B2433091.png)

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

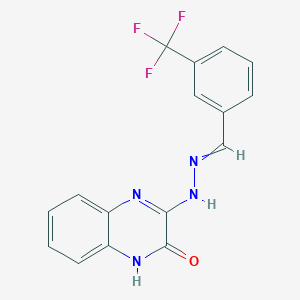

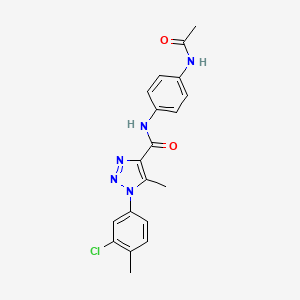

The compound “N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide” is a complex organic molecule that contains several interesting functional groups. These include a thieno[2,3-d]pyrimidin-4-one group, an ethyl group, and a furan-3-carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4-one ring, an ethyl group, and a furan-3-carboxamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[2,3-d]pyrimidin-4-one and furan-3-carboxamide groups could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique

Anti-Malarial Activity

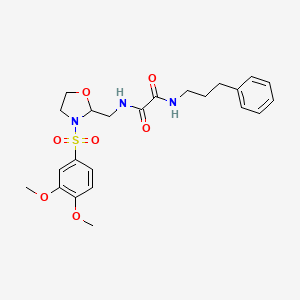

Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health concern. The cysteine protease falcipain-2 (FP-2) is essential for hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel FP-2 inhibitors based on the (3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide scaffold. These inhibitors exhibit high inhibitory activity against FP-2, making them potential candidates for new anti-malarial drugs .

Drug Discovery and Design

The compound’s unique structure provides an interesting scaffold for drug discovery. By modifying the allyl group on the pyrimidine ring, researchers have generated analogs with varying substituents. These derivatives can be further explored for their inhibitory effects against other proteases or enzymes, potentially leading to novel therapeutic agents .

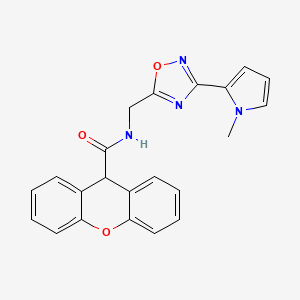

Organic Synthesis

The compound’s functional groups, including the furan and thienopyrimidine moieties, make it an intriguing candidate for organic synthesis. Researchers can explore its reactivity in various reactions, such as cyclizations, cross-couplings, and functional group transformations. These synthetic pathways may yield valuable intermediates or bioactive compounds .

Antinociceptive Properties

Studies have evaluated the antinociceptive (pain-relieving) properties of related 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. Molecular modeling studies using density functional theory calculations can provide insights into their binding interactions with relevant receptors. Investigating the compound’s potential as an analgesic agent is an exciting avenue for further research .

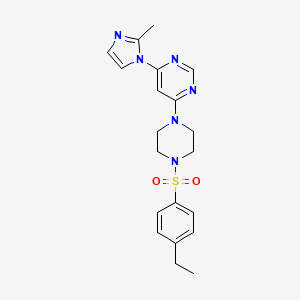

Biochemical Assays and Enzyme Inhibition Studies

Researchers can employ the compound in biochemical assays to study its interactions with various enzymes. By assessing its inhibitory effects on other proteases or enzymes beyond FP-2, scientists can uncover additional applications. High-throughput screening and structure-activity relationship (SAR) studies are essential for identifying promising leads .

Computational Chemistry and Molecular Modeling

The compound’s three-dimensional structure lends itself to computational studies. Researchers can explore its conformational preferences, energetics, and binding modes using quantum mechanical calculations. Such insights aid in rational drug design and optimization .

Propriétés

IUPAC Name |

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-11(9-1-5-19-7-9)14-3-4-16-8-15-12-10(13(16)18)2-6-20-12/h1-2,5-8H,3-4H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEIUVXHJDYTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)

![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)